molecular formula C25H29N3O3 B11127274 N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11127274
M. Wt: 419.5 g/mol
InChI Key: VWVWMHOZNGKYFK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxybenzyl group, a quinazolinyl moiety, and a cyclohexylacetamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinyl Moiety: Starting from an appropriate anthranilic acid derivative, the quinazolinyl structure can be formed through cyclization reactions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Cyclohexylacetamide Structure: This step involves the acylation of a cyclohexylamine derivative with an acetic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline or cyclohexyl derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxybenzyl or acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C25H29N3O3/c1-31-22-12-6-3-9-19(22)16-26-23(29)15-25(13-7-2-8-14-25)17-28-18-27-21-11-5-4-10-20(21)24(28)30/h3-6,9-12,18H,2,7-8,13-17H2,1H3,(H,26,29)

InChI Key

VWVWMHOZNGKYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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